Differential Antimicrobial Activity: 2-Pyrimidinecarboxylic Acid vs. 2-Pyrazinecarboxylic Acid and 4-Isomer
In a direct head-to-head study, 2-pyrimidinecarboxylic acid demonstrated a unique antimicrobial profile compared to 2-pyrazinecarboxylic acid and its own 4-isomer [1]. While 2-pyrazinecarboxylic acid was notably active against Bacillus subtilis, it exhibited weaker activity against Escherichia coli. In contrast, 2-pyrimidinecarboxylic acid showed a different spectrum, with its 4-isomer exhibiting the highest overall antimicrobial activity in the series [1]. This demonstrates that the position of the carboxyl group on the pyrimidine ring is not a trivial variation but a key determinant of biological effect.
| Evidence Dimension | Antimicrobial activity (MTT colorimetric assay) |
|---|---|
| Target Compound Data | 2-Pyrimidinecarboxylic acid: Exhibited a specific activity spectrum, with a quantifiable difference compared to its 4-isomer and 2-pyrazinecarboxylic acid against tested strains. |
| Comparator Or Baseline | 2-Pyrazinecarboxylic acid: Active against B. subtilis, weaker against E. coli. Pyrimidine-4-carboxylic acid: Showed the highest overall antimicrobial activity in the study. |
| Quantified Difference | The study provides a comparative table of MIC/IC50 values, showing that the antimicrobial and cytotoxic profiles are isomer- and heterocycle-dependent. The activity ranking and spectrum of activity are not interchangeable. |
| Conditions | In vitro antimicrobial screening against E. coli, B. subtilis, P. aeruginosa, and C. albicans using the MTT colorimetric assay. Cytotoxicity was assessed on human skin fibroblasts. |
Why This Matters
For researchers developing antimicrobial or cytotoxic agents, selecting the correct isomer is essential for achieving the desired biological activity, and using an analog will not recapitulate the same SAR profile.
- [1] Świderski G, Kalinowska M, Jabłońska-Trypuć A, Wołejko E, Wydro U, Łyszczek R, Rusinek I, Lewandowski W. Studies on the relationship between the structure of pyrimidinecarboxylic, pyridazinecarboxylic and pyrazinecarboxylic acids and their antimicrobial and cytotoxic activity. Journal of Molecular Structure. 2021;1229:129903. View Source
